Cas no 104995-13-3 (5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne)

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 化学的及び物理的性質
名前と識別子
-
- 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne
- 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-
- 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
- 5-amino-8-methoxy-3,4-dihydro-1H-quinolin-2-one
- 104995-13-3
- EN300-5195604
-
- インチ: 1S/C10H12N2O2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h3-4H,2,5,11H2,1H3,(H,12,13)
- InChIKey: JIPDODZZPMQXNU-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(N)=CC=C2OC)CCC1=O
計算された属性
- せいみつぶんしりょう: 192.089877630g/mol
- どういたいしつりょう: 192.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- 密度みつど: 1.239±0.06 g/cm3(Predicted)
- ゆうかいてん: 151 °C
- ふってん: 432.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.86±0.20(Predicted)
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5195604-0.05g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
Enamine | EN300-5195604-0.25g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 0.25g |
$672.0 | 2025-03-15 | |
Enamine | EN300-5195604-5.0g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
1PlusChem | 1P0285J0-2.5g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95% | 2.5g |
$3350.00 | 2023-12-26 | |
1PlusChem | 1P0285J0-1g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95% | 1g |
$1740.00 | 2023-12-26 | |
1PlusChem | 1P0285J0-10g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95% | 10g |
$7277.00 | 2023-12-26 | |
1PlusChem | 1P0285J0-5g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95% | 5g |
$4926.00 | 2023-12-26 | |
Enamine | EN300-5195604-2.5g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Enamine | EN300-5195604-0.5g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
Enamine | EN300-5195604-0.1g |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
104995-13-3 | 95.0% | 0.1g |
$470.0 | 2025-03-15 |
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o neに関する追加情報
5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One: A Comprehensive Overview
5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One, also known by its CAS Registry Number 104995-13-3, is a fascinating compound with a unique structure and a wide range of potential applications. This compound belongs to the class of tetrahydroquinolines, which are bicyclic structures composed of a benzene ring fused with a pyridine ring. The presence of an amino group at the 5-position and a methoxy group at the 8-position adds to its functional diversity, making it an interesting target for both academic and industrial research.
The synthesis of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One has been explored through various routes. One common approach involves the use of quinoline derivatives as starting materials. For instance, the reduction of quinoline to form tetrahydroquinoline intermediates is a well-established method. Subsequent functionalization steps, such as nucleophilic substitution or oxidation reactions, can introduce the amino and methoxy groups at the desired positions. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for pharmacological studies.
The structural features of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One make it a versatile molecule with potential applications in drug discovery. The amino group at position 5 can act as a hydrogen bond donor, enhancing the compound's ability to interact with biological targets. Similarly, the methoxy group at position 8 can influence the molecule's lipophilicity and solubility properties. These characteristics are particularly advantageous in the design of bioactive molecules targeting enzyme inhibition or receptor modulation.
Recent studies have highlighted the potential of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One in anticancer research. Researchers have investigated its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, a study published in 2023 demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The results suggest that it could serve as a lead compound for developing novel antiproliferative agents.
In addition to its therapeutic potential, 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One has also been explored for its role in material science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For instance, studies have shown that this compound can act as an efficient charge transport material in organic photovoltaic cells (OPVs). The presence of electron-donating groups like the methoxy moiety enhances its ability to facilitate electron transfer processes.
The pharmacokinetic properties of 5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One have also been extensively studied. Preclinical experiments indicate that it exhibits moderate oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it could be developed into an orally administered drug with minimal systemic toxicity.
In conclusion,5-Amino-8-Methoxy-1,2,3,4-Tetrahydroquinolin-2-One, CAS No: 104995–13–3 is a promising compound with diverse applications across multiple fields. Its structural versatility and functional diversity make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its biological and chemical properties,
this compound is poised to play a significant role in advancing both therapeutic and materials science innovations.
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